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Compound of Interest

Compound Name: Methyl 6-formyinicotinate

Cat. No.: B162074

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-formylnicotinate (CAS No: 10165-86-3), a pyridine derivative with significant applications as
an intermediate in the synthesis of pharmaceutical compounds. This document details its
characteristic Mass Spectrometry (MS) data and provides predicted Nuclear Magnetic
Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles.
Furthermore, it outlines standardized experimental protocols for acquiring such spectra,
ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of Methyl 6-formylnicotinate, a compound with the molecular
formula CsH7NOs, relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, confirming the molecular weight.

Table 1: Mass Spectrometry Data for Methyl 6-formylnicotinate
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Technique lonization Mode m/z Interpretation

Electrospray N
L Positive 166.2 [M+H]*
lonization (ESI)

Source: ChemicalBook[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While experimental spectra for Methyl 6-formylnicotinate are not readily available
in public databases, the following tables present predicted chemical shifts based on the
analysis of its structural features and comparison with the known data for the closely related
compound, Methyl 6-methylnicotinate.

The *H NMR spectrum reveals the electronic environment of each proton in the molecule. The
predicted data in Chloroform-d (CDCIs) is summarized below.

Table 2: Predicted *H NMR Data for Methyl 6-formylnicotinate

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~9.9-10.1 Singlet (s) 1H Aldehyde (-CHO)
~9.2-94 Doublet (d) 1H H-2 (Pyridine ring)
Doublet of doublets o
~8.4-8.6 1H H-4 (Pyridine ring)
(dd)
~7.8-8.0 Doublet (d) 1H H-5 (Pyridine ring)
~3.9-4.1 Singlet (s) 3H Ester methyl (-OCHs)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Data for Methyl 6-formylnicotinate
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Chemical Shift (8) ppm Assighment

~192 - 194 Aldehyde Carbonyl (C=0)
~164 - 166 Ester Carbonyl (C=0)
~155 - 157 C-6 (Pyridine ring)

~152 - 154 C-2 (Pyridine ring)

~138 - 140 C-4 (Pyridine ring)

~128 - 130 C-3 (Pyridine ring)

~120 - 122 C-5 (Pyridine ring)

~52 -54 Ester methyl (-OCHs)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the
absorption of IR radiation. The following table lists the expected characteristic absorption bands
for Methyl 6-formylnicotinate.

Table 4: Predicted IR Absorption Data for Methyl 6-formylnicotinate

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch (methyl)

~2850 - 2750 Medium, sharp Aldehyde C-H Stretch

~1720-1740 Strong Ester C=0 Stretch

~1690 - 1710 Strong Aldehyde C=0 Stretch

~1600 - 1450 Medium to Strong Aromatic C=C and C=N
Stretch

~1300 - 1100 Strong C-O Stretch (ester)
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of Methyl 6-formylnicotinate for *H NMR (or 50-100 mg
for 3C NMR) and transfer it to a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Ensure
the sample is fully dissolved. If necessary, gently vortex the vial.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to obtain optimal resolution and lineshape.
o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication) and Fourier transform.
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o Phase the spectrum and reference it to the residual solvent peak (e.g., CHCIs at 7.26
ppm).

e 13C NMR Acquisition:
o Follow the same sample preparation and initial spectrometer setup as for *H NMR.
o Use a standard pulse sequence for a proton-decoupled 3C NMR experiment.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend
on the sample concentration.

o Process the acquired data similarly to the *H spectrum.

o Reference the spectrum using the solvent peak (e.g., the central peak of the CDCIs triplet
at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation (using ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
o Place a small amount of solid Methyl 6-formylnicotinate directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Collect the sample spectrum.

[¢]

The instrument automatically ratios the sample spectrum against the background to
generate the final absorbance or transmittance spectrum.
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o Record the spectrum over the standard mid-IR range of 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Preparation (for LC-MS):

o Prepare a stock solution of Methyl 6-formylnicotinate in a suitable solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o Perform a serial dilution to a final concentration of approximately 1-10 pg/mL in the mobile
phase.

o Filter the final solution through a 0.22 um syringe filter into an appropriate autosampler
vial.

o Data Acquisition:

o The analysis is typically performed using a mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Set the ESI source to positive ion mode to detect the protonated molecule [M+H]*.
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500
amu).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as Methyl 6-formylnicotinate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b162074#methyl-6-formylnicotinate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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